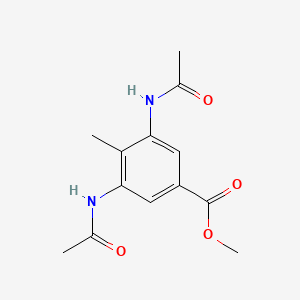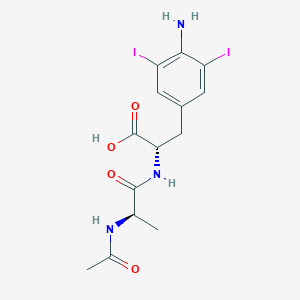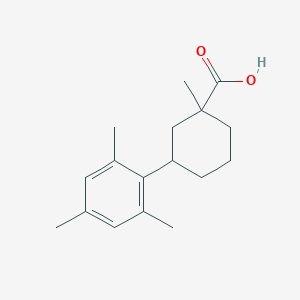![molecular formula C14H20O B14583817 [2-Methyl-4-(4-methylpent-3-en-1-yl)phenyl]methanol CAS No. 61447-99-2](/img/structure/B14583817.png)
[2-Methyl-4-(4-methylpent-3-en-1-yl)phenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-Methyl-4-(4-methylpent-3-en-1-yl)phenyl]methanol is an organic compound with a complex structure that includes a phenyl ring substituted with a methyl group and a 4-methylpent-3-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Methyl-4-(4-methylpent-3-en-1-yl)phenyl]methanol typically involves the alkylation of a phenyl ring followed by the introduction of a hydroxyl group. One common method is the Friedel-Crafts alkylation, where a phenyl ring is alkylated using an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting intermediate can then be subjected to a reduction reaction to introduce the hydroxyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
[2-Methyl-4-(4-methylpent-3-en-1-yl)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration and sulfuric acid (H₂SO₄) for sulfonation.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Various alcohol derivatives.
Substitution: Nitro, sulfonic, or other substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, [2-Methyl-4-(4-methylpent-3-en-1-yl)phenyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study the effects of phenyl derivatives on biological systems. It may serve as a model compound for understanding the interactions between similar molecules and biological targets.
Medicine
In medicine, this compound may have potential therapeutic applications. Its derivatives could be explored for their pharmacological properties and potential as drug candidates.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of new materials with specific characteristics.
Mechanism of Action
The mechanism of action of [2-Methyl-4-(4-methylpent-3-en-1-yl)phenyl]methanol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group and the phenyl ring play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include signal transduction, metabolic processes, and other cellular functions.
Comparison with Similar Compounds
Similar Compounds
4-Methylpent-3-en-1-ol: A homoallylic alcohol with similar structural features.
3-Penten-2-one, 4-methyl-: An unsaturated ketone with a related structure.
Oxiranecarboxaldehyde, 3-methyl-3-(4-methyl-3-pentenyl)-: An epoxide derivative with structural similarities.
Uniqueness
[2-Methyl-4-(4-methylpent-3-en-1-yl)phenyl]methanol is unique due to the specific arrangement of its functional groups and the presence of both a phenyl ring and an alkyl chain. This combination of features imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
CAS No. |
61447-99-2 |
|---|---|
Molecular Formula |
C14H20O |
Molecular Weight |
204.31 g/mol |
IUPAC Name |
[2-methyl-4-(4-methylpent-3-enyl)phenyl]methanol |
InChI |
InChI=1S/C14H20O/c1-11(2)5-4-6-13-7-8-14(10-15)12(3)9-13/h5,7-9,15H,4,6,10H2,1-3H3 |
InChI Key |
DEGWYRSBNNCEDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CCC=C(C)C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetic acid, [(1,4,5,6-tetrahydro-4,6-diphenyl-1,3,5-triazin-2-yl)thio]-](/img/structure/B14583737.png)

![[4-(4-Methyl-2-phenylpiperazin-1-yl)pyridin-3-yl]methanol](/img/structure/B14583744.png)

![2-{[3-(4-Nitrophenyl)prop-2-yn-1-yl]oxy}oxane](/img/structure/B14583751.png)
![Sulfuric acid--N''-[2-(2,6-dichloroanilino)ethyl]guanidine (1/2)](/img/structure/B14583759.png)




![2,5-Dichloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzene-1-sulfonamide](/img/structure/B14583781.png)


![(2-{[4-Chloro-3-(trifluoromethyl)phenyl]sulfanyl}phenyl)acetic acid](/img/structure/B14583793.png)
